7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound that belongs to the class of diazacrown ethers. This compound is characterized by its unique structure, which incorporates both nitrogen and oxygen atoms within a cyclic framework. The IUPAC name reflects its complex arrangement, indicating the presence of four oxygen atoms and two nitrogen atoms in a large cyclic structure. The molecular formula for this compound is with a molecular weight of approximately 542.88 g/mol .
The synthesis of 7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves multi-step organic reactions. A common method includes the reaction of suitable starting materials containing both nitrogen and oxygen functionalities to form the macrocyclic structure. For example, the synthesis may start with dodecanol derivatives and involve cyclization reactions that introduce the nitrogen and oxygen atoms into the ring.
Technical details regarding the synthesis process often include:
The synthesis process can be monitored using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm the formation of the desired product .
The molecular structure of 7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can be represented using various chemical notation systems:
InChI=1S/C32H66N2O4/c1-3-5-7-9-11-13-15-17-19-33-21-25-35-29-31-37-27-23-34(24-28-38-32-30-36-26-22-33)20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3This representation indicates the connectivity of atoms in the molecule.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 542.88 g/mol |
| Melting Point | 38 - 41 °C |
| InChI Key | WUHOJKXEIIYUSL-UHFFFAOYSA-N |
The compound's structure features a large cyclic arrangement with alternating nitrogen and oxygen atoms contributing to its chelating properties .
7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exhibits significant complexation behavior with various metal ions. The complexation reactions often involve interactions with divalent cations such as strontium and lead.
Technical details from studies indicate that the stability constants for these complexes can vary significantly depending on the size and charge of the metal ion involved .
The mechanism by which 7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane acts primarily involves its ability to encapsulate metal ions within its cyclic structure. This encapsulation is facilitated through:
Data suggest that such mechanisms are crucial in applications involving ion transport across membranes and extraction processes in analytical chemistry .
The physical properties of 7,16-didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane include:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties make it suitable for various applications in chemistry and materials science .
7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific uses:
The versatility of this compound stems from its unique structural characteristics and ability to form stable complexes with various metal ions .
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1